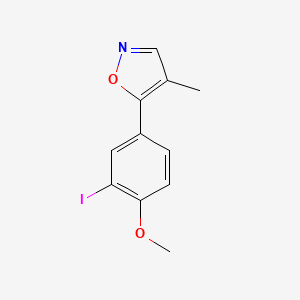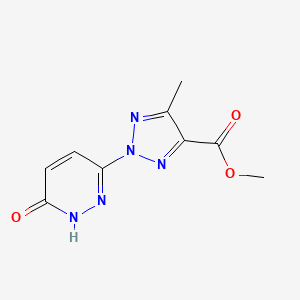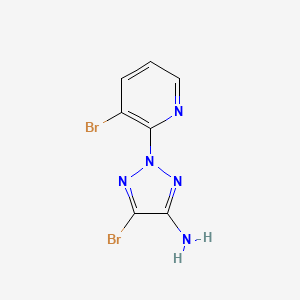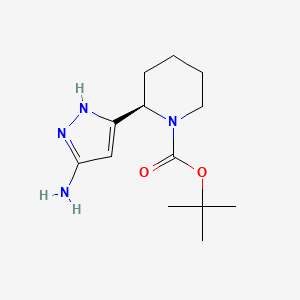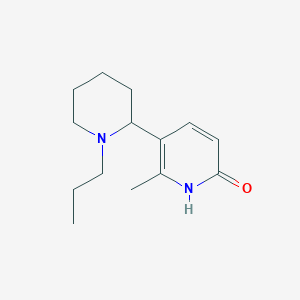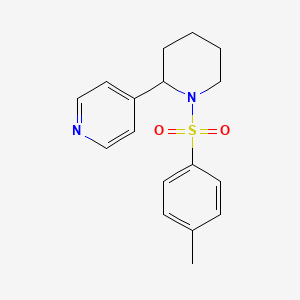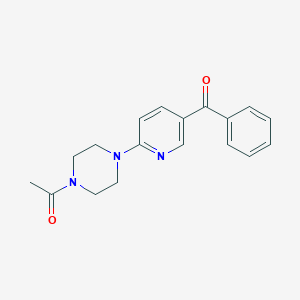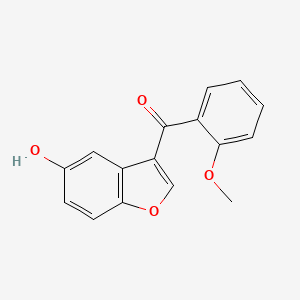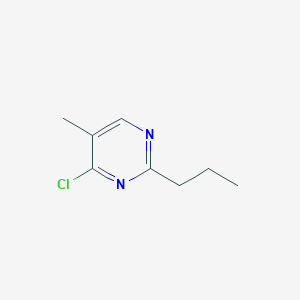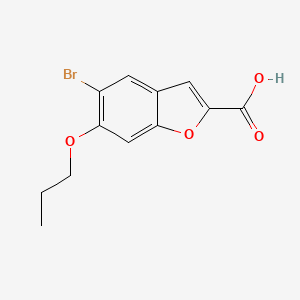
5-Bromo-6-propoxybenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-propoxybenzofuran-2-carboxylicacid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a propoxy group at the 6-position, and a carboxylic acid group at the 2-position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid typically involves multiple steps. One common method starts with the bromination of benzofuran to introduce the bromine atom at the 5-position. This is followed by the introduction of the propoxy group at the 6-position through an alkylation reaction. Finally, the carboxylic acid group is introduced at the 2-position via carboxylation. Each step requires specific reagents and conditions to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control of reaction conditions and improved efficiency. Additionally, the use of catalysts and advanced purification techniques can enhance the overall yield and quality of the product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-6-propoxybenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Bromo-6-propoxybenzofuran-2-carboxylicacid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-propoxybenzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The bromine and propoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparación Con Compuestos Similares
5-Bromo-1-benzofuran-2-carboxylic acid: Similar structure but lacks the propoxy group.
6-Propoxybenzofuran-2-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromo-6-methoxybenzofuran-2-carboxylic acid: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness: 5-Bromo-6-propoxybenzofuran-2-carboxylicacid is unique due to the combination of the bromine atom, propoxy group, and carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H11BrO4 |
|---|---|
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
5-bromo-6-propoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-2-3-16-10-6-9-7(4-8(10)13)5-11(17-9)12(14)15/h4-6H,2-3H2,1H3,(H,14,15) |
Clave InChI |
JXCQLODLZFDYCR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


